molecular formula C15H26O2 B596239 Homalomenol A CAS No. 145400-03-9

Homalomenol A

Cat. No. B596239
M. Wt: 238.371
InChI Key: FKMCEEHVCIIPLE-ZSAUSMIDSA-N
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Description

Homalomenol A is a natural sesquiterpenoid isolated from the roots of Homalomena aromatica . It belongs to the category of natural compounds and its chemical family is sesquiterpenoids . The molecular formula of Homalomenol A is C15H26O2 and its molecular weight is 238.4 .


Molecular Structure Analysis

The molecular structure of Homalomenol A is characterized by a perhydroindane core, which is substituted by a (2-methylprop-1-en-1-yl) group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7 . The specific stereochemistry is 1R,3aR,4R,7S,7aR .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and functional groups .

Scientific Research Applications

  • Pharmacology

    • Homalomenol A is a sesquiterpene that has been isolated from the flower buds of Magnolia fargesii .
    • It’s used in pharmacological research due to its potential therapeutic properties .
    • The methods of application or experimental procedures involve extraction from the flower buds of Magnolia fargesii using various 2D-NMR techniques .
    • The outcomes of these studies have led to the revision of the 13 C-NMR chemical shifts of these compounds .
  • Antioxidant Research

    • Homalomenol A has been found in the roots of Homalomena aromatica and has shown antioxidant activity .
    • The ethanolic extract of H. aromatica exhibited maximum total antioxidant activity at 9 μg/ml and 20 μg/ml for all the seven models of free radical scavenging activity .
    • The extract showed the presence of phenolics and flavonoids; the reducing power of the extract increased linearly with concentration .
    • The results of the present study showed that the crude ethanolic extract of H. aromatica contains high amount of phenolics and flavonoids which is also confirmed by HPTLC and HPLC analysis .
  • Ethnopharmacology

    • Homalomena aromatica Schott is an aromatic medicinal herb found in Northeast India .
    • The rhizomes are known to possess medicinal properties like anti-inflammatory, analgesic, antidepressant, antiseptic, sedative, antispasmodic, treating joint pain, and skin infections .
    • The rhizomes contain an essential oil having mainly sesquiterpenoids group that is used for various purposes .
  • Antimicrobial Research

    • Homalomena vietnamensis is a rare species of the Homalomena genus and only found in Middle region of Vietnam .
    • In this study, 10 compounds were found in ethanol extracts of leaf and rhizome of H. vietnamensis, such as cadinane-4β,5α,10α-triol, oplopanone, 4-epi-oplopananol, 2α- hydroxy homalomenol A, 1β,4β,7β-Trihydroxyeudesmane, homalomentetraol, 4-acetoxyoplopananol, 5,7-diepi-2a-acetoxyoplopanone, eudesma 4β, 7α- diol-1β-fumarate), and homalomenol F .
    • The antibacterial activity of ethanol extracts of leaf and rhizome from this species has been evaluated by disc diffusion method for the first time .
    • The results showed that rhizome extract could inhibit the growth of 5 tested micro-organisms, including of Bacillus cereus, Salmonella enteritidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Ethnomedicinal Plant

    • Homalomena aromatica Schott is very popular among the Mizo-tribal communities .
    • The boiled petiole is used as a vegetable, rhizome as an aromatic stimulant, powdered rhizome as gunpowder, burnt smoke of rhizome as a mosquito repellent and infusion of the plant for easy labor .
    • The juice of the whole plant is used as a lotion in skin diseases .
    • Besides these, the plant contains strong antimicrobial activity .
  • Chemical Composition

    • Homalomena vietnamensis is a rare species of the Homalomena genus and only found in the Middle region of Vietnam .
    • In this study, 10 compounds were found in ethanol extracts of leaf and rhizome of H. vietnamensis, such as cadinane-4β,5α,10α-triol, oplopanone, 4-epi-oplopananol, 2α- hydroxy homalomenol A, 1β,4β,7β-Trihydroxyeudesmane, homalomentetraol, 4-acetoxyoplopananol, 5,7-diepi-2a-acetoxyoplopanone, eudesma 4β, 7α- diol-1β-fumarate), and homalomenol F .
    • The antibacterial activity of ethanol extracts of leaf and rhizome from this species has been evaluated by disc diffusion method for the first time .
    • The results showed that rhizome extract could inhibit the growth of 5 tested micro-organisms, including of Bacillus cereus, Salmonella enteritidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Safety And Hazards

The safety data sheet for Homalomenol A suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

While specific future directions for Homalomenol A research are not available in the search results, the field of natural product research is continually evolving. The development of new synthesis methods, the discovery of novel biological activities, and the exploration of structure-function relationships are all potential areas for future research .

properties

IUPAC Name

(3R,3aR,4S,7R,7aR)-4,7a-dimethyl-3-(2-methylprop-1-enyl)-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)9-11-5-7-14(3)12(16)6-8-15(4,17)13(11)14/h9,11-13,16-17H,5-8H2,1-4H3/t11-,12-,13-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMCEEHVCIIPLE-ZSAUSMIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1CCC2(C1C(CCC2O)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1CC[C@@]2([C@@H]1[C@@](CC[C@H]2O)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123658
Record name (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homalomenol A

CAS RN

145400-03-9
Record name (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145400-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homalomenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145400039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
51
Citations
E Piers, RM Oballa - The Journal of Organic Chemistry, 1996 - ACS Publications
… reports (+)-homalomenol A as an oil). The IR, 1 H NMR, 13 C NMR, and HRMS data for (−)-… (+)-homalomenol A. That the absolute configuration of the synthetic (−)-homalomenol A is …
Number of citations: 34 pubs.acs.org
TH Van, QP Nguyen, GB Tran… - Journal of microbiology …, 2020 - office2.jmbfs.org
Homalomena vietnamensis is a rare species of the Homalomena genus and only found in Middle region of Vietnam. In this study, we found 10 compounds in ethanol extracts of leaf and …
Number of citations: 8 office2.jmbfs.org
JL Yang, TT Dao, TT Hien, YM Zhao, YP Shi - Bioorganic & Medicinal …, 2019 - Elsevier
The rhizomes of Homalomena occulta are called Qian-nian-jian in Traditional Chinese Medicine (TCM), which is widely consumed in China owing to its health benefits for the treatment …
Number of citations: 20 www.sciencedirect.com
F Zhao, C Sun, L Ma, YN Wang, YF Wang, JF Sun… - Fitoterapia, 2016 - Elsevier
… homalomenol A demonstrated that the resonance for H-1 was changed from the double doublet of homalomenol A … as homalomenol A based on the large coupling constant of H-1 (J 1,2 …
Number of citations: 20 www.sciencedirect.com
LTK Nguyen, HNT Hoang, TT Do, TVA Tran… - Natural Product …, 2023 - Taylor & Francis
Sixteen sesquiterpenoids including two new ones, homalolides A − B (1‒2), were firstly isolated from the methanolic extract of the rhizomes of Homalomena pendula collected in …
Number of citations: 9 www.tandfonline.com
TV Sung, B Steffan, W Steglich, G Klebe, G Adam - Phytochemistry, 1992 - Elsevier
… roots of Homalomena aromatica three new sesquiterpene alcohols, lg,4&7a-trihydroxyeudesmane, homalomenol A, and homalomenol B were isolated together with oplopanone, …
Number of citations: 79 www.sciencedirect.com
SP Yang, CR Zhang, HD Chen… - Chinese Journal of …, 2007 - Wiley Online Library
… Comparison of the 13C NMR data of 1 with those of homalomenol A (3),6 oplodiol (4) 7 and 5α,7α(H)-6,8cycloeudesma-1β,4β-diol (5),8 implied that 1 was an eudesmane type …
Number of citations: 23 onlinelibrary.wiley.com
KY Jung, DS Kim, SR Oh, IS Lee, JJ Lee… - Archives of pharmacal …, 1997 - Springer
From the Chinese crude drugshin-i, the flower buds ofMagnolia fargesii, four sesquiterpene, oplopanone (1), oplodiol (2), homalomenol A (3) and 1β,4β,7α-trihydroxyeudesmane (4) …
Number of citations: 35 link.springer.com
KY Jung, DS Kim, SH Park, SR Oh, JJ Lee, EH Kim… - Phytochemistry, 1998 - Elsevier
… This compound has biogenetic significance because it is a plausible intermediate of the oppositol-type compound such as homalomenol A reported from this plant. © 1998 Elsevier …
Number of citations: 12 www.sciencedirect.com
TV Pham, HPT Ngo… - Natural Product …, 2022 - journals.sagepub.com
This study analyzed the chemical composition and anti-osteoporosis activity of the n-hexane extract of Homalomena gigantea rhizome. Sixty compounds, representing 92.0% of the …
Number of citations: 2 journals.sagepub.com

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